1,3,3,4-Tetraphenylazetidin-2-one
Overview
Description
1,3,3,4-Tetraphenylazetidin-2-one is a member of the β-lactam family, which are four-membered cyclic amides. This compound was first synthesized by Staudinger in 1907 through a thermal cycloaddition reaction involving a Schiff base derived from aniline and benzaldehyde with diphenylketene . β-lactams are significant in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4-Tetraphenylazetidin-2-one typically involves the Staudinger ketene-imine cycloaddition reaction. This method is considered the most direct and widely used approach . The reaction involves the following steps:
Formation of Schiff Base: Aniline reacts with benzaldehyde to form a Schiff base.
Cycloaddition Reaction: The Schiff base undergoes thermal cycloaddition with diphenylketene to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Staudinger reaction remains a cornerstone for synthesizing β-lactams on a larger scale due to its efficiency and reliability .
Chemical Reactions Analysis
Types of Reactions
1,3,3,4-Tetraphenylazetidin-2-one undergoes various chemical reactions, including:
Rearrangement: In concentrated sulfuric acid, it rearranges to form different isomeric compounds.
Ring-Opening Reactions: Under acidic or basic conditions, the β-lactam ring can open, leading to various products.
Common Reagents and Conditions
Acid-Catalyzed Reactions: Concentrated sulfuric acid or boron trifluoride in toluene are commonly used reagents.
Solvents: Toluene and chlorobenzene are frequently used solvents in these reactions.
Major Products
Rearrangement Products: Isomeric compounds such as 3,4-dihydro-3,4-diphenylquinolin-2(1H)-one.
Ring-Opening Products: Compounds like 2,3-diphenylindene.
Scientific Research Applications
1,3,3,4-Tetraphenylazetidin-2-one has several applications in scientific research:
Organic Synthesis: Used as a synthon for the synthesis of biologically active compounds, including nonprotein amino acids and peptides.
Medicinal Chemistry: Investigated for its potential as an anticancer and cholesterol-controlling agent.
Material Science: Utilized in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3,3,4-Tetraphenylazetidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3,3,4-Tetraphenylazetidin-2-one can be compared with other β-lactam compounds:
Penicillins: Both share the β-lactam ring structure but differ in their biological activities and applications.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Known for their resistance to β-lactamase enzymes, making them effective against resistant bacterial strains.
List of Similar Compounds
- Penicillin
- Cephalosporin
- Carbapenem
- Monobactam
This compound stands out due to its unique structural properties and diverse applications in various fields of research and industry.
Properties
IUPAC Name |
1,3,3,4-tetraphenylazetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c29-26-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)28(26)24-19-11-4-12-20-24/h1-20,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKRMXMCNVYFRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329860 | |
Record name | 1,3,3,4-tetraphenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19352-70-6 | |
Record name | NSC166107 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,3,4-tetraphenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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